Sp-cAMPS vs. Rp-cAMPS: 92-Fold Higher Affinity for PDE3A Inhibition
Sp-cAMPS exhibits 92-fold higher inhibitory potency against human platelet PDE3A compared to its Rp diastereomer. In competitive inhibition assays, Sp-cAMPS demonstrates a Ki of 47.6 µM, whereas Rp-cAMPS requires a Ki of 4400 µM to achieve comparable inhibition [1]. This substantial difference in affinity underscores the stereochemical specificity of the PDE3A active site for the Sp configuration.
| Evidence Dimension | Inhibition constant (Ki) for PDE3A |
|---|---|
| Target Compound Data | Ki = 47.6 µM |
| Comparator Or Baseline | Rp-cAMPS: Ki = 4400 µM |
| Quantified Difference | ~92.4-fold lower Ki (higher potency) for Sp-cAMPS |
| Conditions | Human platelet cGMP-inhibited cAMP phosphodiesterase (PDE3A) competitive inhibition assay |
Why This Matters
For studies requiring specific modulation of PDE3A activity without confounding PKA activation, Sp-cAMPS provides the necessary inhibitory potency that Rp-cAMPS cannot achieve at feasible concentrations.
- [1] Hung SH, Liu AH, Pixley RA, Francis P, Williams LD, Matsko CM, Barnes KD, Sivendran S, Colman RF, Colman RW. A new nonhydrolyzable reactive cAMP analog, (Sp)-adenosine-3',5'-cyclic-S-(4-bromo-2,3-dioxobutyl)monophosphorothioate irreversibly inactivates human platelet cGMP-inhibited cAMP phosphodiesterase. Bioorg Chem. 2002 Feb;30(1):16-31. View Source
